Suc-Ala-Lys-Pro-Phe-pNA
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Overview
Description
Suc-Ala-Lys-Pro-Phe-pNA is a readily soluble, specific, and sensitive substrate . It is used for chymotrypsin and human pancreatic elastase . It is also hydrolyzed by cathepsin G and chymase . Furthermore, it is the standard substrate for FK-506 binding proteins (FKBPs, also called macrophilins) and cyclophilins, which belong to the group of peptidyl prolyl cis-trans isomerases (PPIases) .
Chemical Reactions Analysis
Suc-Ala-Lys-Pro-Phe-pNA is a chromogenic substrate that can be cleaved by cathepsin G, subtilisins, chymotrypsin, chymase, and cyclophilin . The release of p-nitroanilide is monitored at 405-410 nm . This substrate can be used for inhibitor screening and kinetic analysis .Scientific Research Applications
Chymotrypsin Activity Assay
“Suc-Ala-Lys-Pro-Phe-pNA” serves as a specific substrate for measuring the activity of chymotrypsin, a digestive enzyme that hydrolyzes proteins. In research, this application is crucial for understanding the enzyme’s kinetics and mechanism of action. The compound’s cleavage by chymotrypsin releases a p-nitroaniline moiety, leading to a colorimetric change that can be quantitatively measured .
Cathepsin G Assay
This compound is used in assays to determine the activity of cathepsin G, a serine protease found in the azurophilic granules of neutrophils. Cathepsin G plays a role in immune defense mechanisms, and its activity can be indicative of various inflammatory conditions. The substrate’s hydrolysis by cathepsin G is monitored through the release of p-nitroaniline .
Serine Protease Subtilisin Carlsberg Assay
In the study of serine proteases, “Suc-Ala-Lys-Pro-Phe-pNA” is utilized to assay the proteolytic activity of subtilisin Carlsberg. This enzyme is widely used in industrial and biotechnological applications, and the substrate’s hydrolysis provides insights into the enzyme’s specificity and catalytic efficiency .
Neutrophil Elastase, Trypsin, and Chymotrypsin Protease Assay
The compound is also a substrate for a broader range of proteases, including neutrophil elastase, trypsin, and chymotrypsin. These assays are fundamental in researching the role of these enzymes in physiological processes and disease states. The hydrolysis of “Suc-Ala-Lys-Pro-Phe-pNA” by these proteases is a common method for monitoring their activity .
Peptidyl Prolyl cis-trans Isomerase (PPIase) Activity Assay
“Suc-Ala-Lys-Pro-Phe-pNA” is a standard substrate for assaying the activity of PPIases, which includes FK-506 binding proteins and cyclophilins. These enzymes catalyze the isomerization of peptide bonds preceding proline residues, which is a critical step in protein folding. The substrate’s cleavage by PPIases is used to study their role in cellular processes .
Prostate-Specific Antigen (PSA) Assay
The substrate is used to measure the activity of PSA, which exhibits chymotrypsin-like activity. PSA is a clinical biomarker for prostate cancer, and its activity can be assessed by the hydrolysis of “Suc-Ala-Lys-Pro-Phe-pNA”. This application is significant in the development of diagnostic tools for prostate health .
Mechanism of Action
Target of Action
Suc-Ala-Lys-Pro-Phe-pNA is a synthetic peptide that primarily targets several proteases, including alpha-chymotrypsin , fungal chymotrypsin-like serine protease , human leukocyte cathepsin G , and subtilisin BPN’ . These enzymes play crucial roles in protein degradation and turnover, immune response, and other physiological processes .
Mode of Action
The compound acts as a substrate for these proteases . It binds to the active sites of these enzymes, where it is cleaved, yielding 4-nitroaniline , which produces a yellow color under alkaline conditions . This color change can be used to monitor the activity of these enzymes .
Biochemical Pathways
The cleavage of Suc-Ala-Lys-Pro-Phe-pNA by these proteases is part of the broader protein degradation pathway . This pathway is essential for maintaining protein homeostasis within cells . The compound can also be used to study the activity of peptidyl propyl cis-trans isomerase (PPIase) , which catalyzes the cis-trans isomerization of X-Pro peptide bonds .
Pharmacokinetics
It is known to be soluble in n,n-dimethylformamide (dmf) and distilled water , which could influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The cleavage of Suc-Ala-Lys-Pro-Phe-pNA by targeted proteases results in the release of 4-nitroaniline . This can be used to measure the activity of these enzymes, providing valuable information about protein degradation processes within cells .
Action Environment
The action of Suc-Ala-Lys-Pro-Phe-pNA can be influenced by various environmental factors. For instance, its solubility can be affected by the solvent used . Additionally, its spontaneous hydrolysis rate can vary depending on the pH and temperature of the environment .
Safety and Hazards
properties
IUPAC Name |
4-[[(2S)-1-[[(2S)-6-amino-1-[(2S)-2-[[(2S)-1-(4-nitroanilino)-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H43N7O9/c1-21(35-28(41)16-17-29(42)43)30(44)37-25(10-5-6-18-34)33(47)39-19-7-11-27(39)32(46)38-26(20-22-8-3-2-4-9-22)31(45)36-23-12-14-24(15-13-23)40(48)49/h2-4,8-9,12-15,21,25-27H,5-7,10-11,16-20,34H2,1H3,(H,35,41)(H,36,45)(H,37,44)(H,38,46)(H,42,43)/t21-,25-,26-,27-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLUAEFLRDYMVJQ-ZYEMSUIVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)CCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)CCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H43N7O9 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
681.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Suc-Ala-Lys-Pro-Phe-pNA |
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